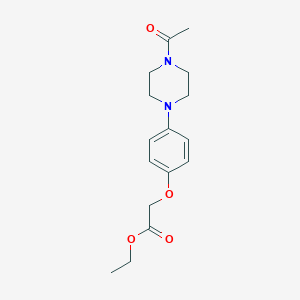
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-acetylpiperazine and 4-hydroxybenzoic acid.
Reaction Steps: The hydroxyl group of 4-hydroxybenzoic acid is first activated, followed by its reaction with 4-acetylpiperazine to form the intermediate compound.
Final Step: The intermediate is then esterified with ethanol to produce this compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions, including temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the piperazine ring or the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the acetyl group or other functional groups.
Substitution Products: Derivatives with different substituents on the piperazine or aromatic ring.
Applications De Recherche Scientifique
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-Phenylpiperazine
1-Acetylpiperazine
Piperazine derivatives used in pharmaceuticals
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
ethyl 2-[4-(4-acetylpiperazin-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)12-22-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13(2)19/h4-7H,3,8-12H2,1-2H3 |
Clé InChI |
HDIFDZBAJHUDCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


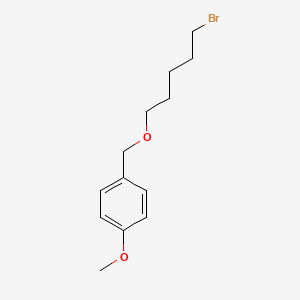
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)
![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
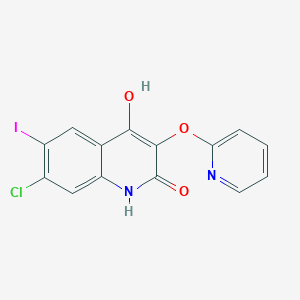
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
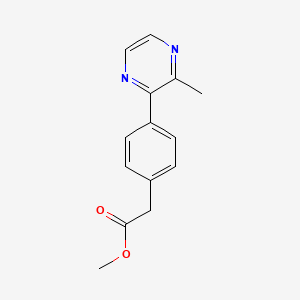
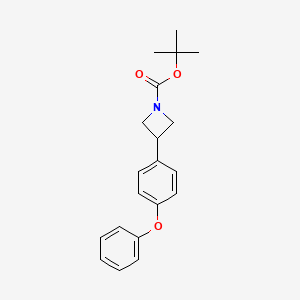
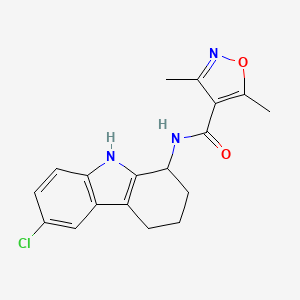
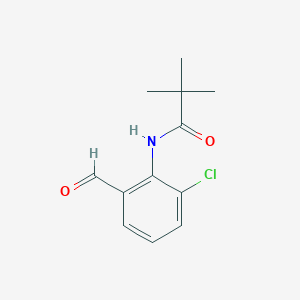
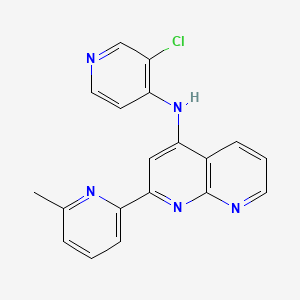
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)


